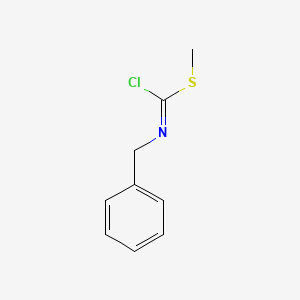
3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione is a chemical compound belonging to the imidazolidine-2,4-dione family This compound is characterized by its unique structure, which includes two 4-methoxyphenyl groups and an amino group attached to the imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione typically involves a multi-step process. One common method is the Strecker synthesis, which involves the reaction of sodium cyanide, ammonium chloride, and 4-arylaldehydes to form the corresponding C-arylglycine derivative . This intermediate is then subjected to acid hydrolysis to yield the desired imidazolidine-2,4-dione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted imidazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Industry: The compound’s unique structure makes it suitable for use in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
- 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione
- 3-Phenyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione stands out due to the presence of the amino group, which enhances its reactivity and potential for forming diverse derivatives. This unique feature makes it a valuable compound for various synthetic and research applications.
Eigenschaften
| 92689-15-1 | |
Molekularformel |
C17H17N3O4 |
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
3-amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-7-3-11(4-8-13)17(15(21)20(18)16(22)19-17)12-5-9-14(24-2)10-6-12/h3-10H,18H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
LOSKCPLZXFMOMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)


